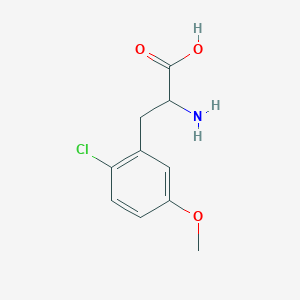

2-chloro-5-methoxy-DL-phenylalanine

Description

2-Chloro-5-methoxy-DL-phenylalanine is a synthetic phenylalanine derivative featuring a chlorine atom at the 2-position and a methoxy group (-OCH₃) at the 5-position of the aromatic ring. The DL designation indicates a racemic mixture of D- and L-enantiomers, which may influence its biochemical activity compared to enantiopure forms.

Properties

Molecular Formula |

C10H12ClNO3 |

|---|---|

Molecular Weight |

229.66 g/mol |

IUPAC Name |

2-amino-3-(2-chloro-5-methoxyphenyl)propanoic acid |

InChI |

InChI=1S/C10H12ClNO3/c1-15-7-2-3-8(11)6(4-7)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) |

InChI Key |

ZBXICTZCCYCTKX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)CC(C(=O)O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

5-Chloro-2-Fluoro-DL-Phenylalanine

- Molecular Formula: C₉H₉ClFNO₂

- Molecular Weight : 217.62 g/mol

- Substituents : Chlorine (5-position), fluorine (2-position).

- Fluorine’s smaller atomic radius may reduce steric hindrance, favoring interactions with biological targets.

- Applications: Not explicitly stated in evidence, but fluorinated phenylalanines are often used in PET imaging or as enzyme inhibitors .

DL-2-Chloro-5-Nitrophenylalanine

- Molecular Formula : C₉H₉ClN₂O₄

- Molecular Weight : 244.63 g/mol

- Substituents: Chlorine (2-position), nitro group (-NO₂, 5-position).

- Key Differences :

- The nitro group is a stronger electron-withdrawing group than methoxy, significantly altering the aromatic ring’s electronic properties and reactivity.

- Nitro-substituted compounds are often intermediates in explosive or dye synthesis, but nitro-phenylalanines may serve as protease inhibitors or photoaffinity labels .

Methyl N-(2,6-Dimethylphenyl)-N-(Methoxyacetyl)-DL-Alanine (Metalaxyl)

- Molecular Formula: C₁₅H₂₁NO₄ (Metalaxyl)

- Substituents : Methoxyacetyl and 2,6-dimethylphenyl groups on alanine.

- The methoxyacetyl group enhances systemic mobility in plants, unlike the methoxy group in phenylalanine derivatives.

- Applications : Widely used as a fungicide, highlighting the role of methoxy groups in agrochemical design .

Structural and Functional Analysis

Substituent Effects

- Electron-Donating vs. Withdrawing Groups: Methoxy (-OCH₃) is electron-donating, increasing ring electron density, which may enhance solubility in polar solvents. Chlorine (moderately electron-withdrawing) and nitro groups (-NO₂, strongly electron-withdrawing) reduce electron density, favoring electrophilic substitution at specific positions.

Theoretical Properties of this compound

- Molecular Formula: C₁₀H₁₂ClNO₃ (calculated).

- Molecular Weight : ~229.66 g/mol (theoretical).

- Predicted Applications: Potential use in studying amino acid transporters or designing enzyme inhibitors (e.g., for phenylalanine ammonia-lyase). Methoxy groups may improve blood-brain barrier penetration compared to nitro or fluorine analogs.

Data Table: Comparative Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.